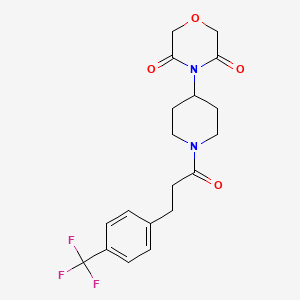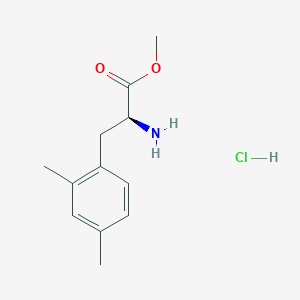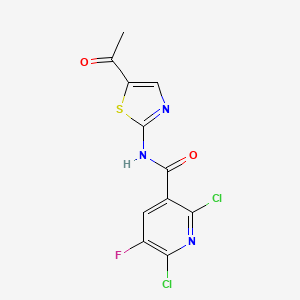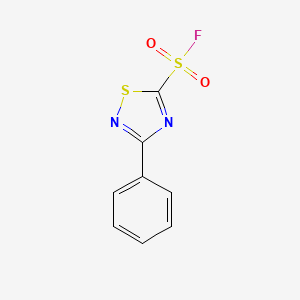
4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C19H21F3N2O4 and its molecular weight is 398.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Triflamides and Triflates of Six-membered Heterocyclic Amines
Research shows that secondary cyclic amines like piperidine and morpholine react with trifluoromethanesulfonic anhydride, resulting in the formation of corresponding triflamides and triflates. These compounds are distinguishable by their NMR spectra and IR spectra, indicating potential applications in chemical analysis and synthesis (Shainyan, Tolstikov, & Zhinkin, 2003).
Structure of 2-Phenylmalonpiperadide and 2-phenylmalonmorpholide
Studies on the molecular structures of compounds similar to 4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione reveal distinct molecular conformations and packing arrangements. These insights are crucial for understanding chemical properties and reactivity, which can guide the development of new synthetic methods (Lynch, Spicer, & Mcclenaghan, 2003).
Synthesis of Spiroheterocycles
Reactions involving isatins, urea, and compounds like 1-(piperidin-1-yl)butane-1,3-dione demonstrate the potential for synthesizing spiroheterocycles. These reactions offer advantages such as high yields, simplicity, and versatility in substrates, which can be leveraged in pharmaceutical and material science research (Gao et al., 2017).
Reactivity of Indolylmethylium Ions
Research on substituted aryl(indol-3-yl)methylium tetrafluoroborates provides insights into their reactivity with π-nucleophiles. Understanding these reaction mechanisms can be crucial in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Follet, Berionni, Mayer, & Mayr, 2015).
Ene-type Reactions involving Acyl Groups
Research into ene-type reactions involving acyl groups highlights the potential application in synthetic pathways. This can lead to advancements in organic synthesis, particularly in the development of new synthetic methodologies (Bottomley, Boyd, & Monteil, 1980).
Synthesis of Substituted Tricyclo[5.3.1.04,9]undecan-2,6-diones
The synthesis of morpholine enamines of various cyclohexanones opens up avenues for creating novel organic compounds with potential applications in drug discovery and material science (Ahmed et al., 2001).
Stereodynamics and Perlin Effect in N-Trifyl Substituted Compounds
Studies on the stereodynamic behavior of compounds like 1-(trifluoromethylsulfonyl)piperidine and 4-(trifluoromethylsulfonyl)morpholine contribute to a better understanding of molecular dynamics and interactions. This knowledge is essential for designing molecules with specific properties and behaviors (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Photophysical Properties of Borondipyrromethene Analogues
Research into the photophysical properties of certain analogues in various solvents provides valuable information for applications in material sciences, particularly in the design of new fluorescent materials (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).
Dichotomy of Amine Effects in Aromatic Nucleophilic Substitution Reactions
Studies on the reactions of various amines, including morpholine, with aromatic compounds provide insights into the mechanism of aromatic nucleophilic substitution reactions. This understanding is critical in the field of organic synthesis (Akpojivi, Emokpae, & Hirst, 1994).
Potent Non-imidazole Histamine H3 Antagonists
Research into 4-phenoxypiperidines, which include compounds related to this compound, has revealed their potential as potent H3 receptor antagonists. This has implications in the development of new therapeutic agents (Dvorak et al., 2005).
作用機序
Target of Action
The primary target of the compound “4-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione” is the glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R plays a crucial role in regulating glucose homeostasis and is a key target in the treatment of diabetes .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of GLP-1R . This means it enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1). The activation of GLP-1R by GLP-1 stimulates insulin secretion, inhibits glucagon secretion, and reduces food intake, thereby helping to regulate blood glucose levels .
Biochemical Pathways
The activation of GLP-1R triggers several downstream effects. It stimulates the adenylyl cyclase pathway, leading to increased levels of cyclic AMP (cAMP) in the cell. This, in turn, activates protein kinase A (PKA), leading to the phosphorylation and activation of various proteins and enzymes involved in glucose metabolism .
Result of Action
The activation of GLP-1R by this compound can lead to improved glucose homeostasis. This includes enhanced insulin secretion, reduced glucagon secretion, and decreased food intake . These effects can help in the management of diabetes, particularly type 2 diabetes.
特性
IUPAC Name |
4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4/c20-19(21,22)14-4-1-13(2-5-14)3-6-16(25)23-9-7-15(8-10-23)24-17(26)11-28-12-18(24)27/h1-2,4-5,15H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRANWIPNTPBDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2781418.png)
![4-[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2781420.png)

![N-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2781423.png)
![N-(4-acetamidophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2781424.png)
![7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2781427.png)
![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)
![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)


![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2781438.png)



